![molecular formula C8H13ClN2O2 B2561404 N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide CAS No. 1353965-56-6](/img/structure/B2561404.png)
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide
Overview
Description
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide, also known as CAPA or N-Acetyl-2-chloropyrrolidine, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. CAPA is a synthetic compound that is used in various biochemical and physiological experiments to investigate the mechanism of action and physiological effects of different compounds.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown promise as antiviral agents. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Antitubercular Potential
Given the importance of new antitubercular agents, exploring the antitubercular activity of this compound could be valuable. However, specific studies are needed.
Mechanism of Action
Target of Action
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide is primarily targeted towards dipeptidyl peptidase IV (DPP-IV), a member of the prolyl oligopeptidase family of serine protease . DPP-IV cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .
Mode of Action
The interaction of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide with its target, DPP-IV, results in the inhibition of the enzyme . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .
Biochemical Pathways
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide affects the biochemical pathway involving GLP-1. GLP-1 is an incretin hormone secreted by intestinal L-cells in response to food intake . The active form of GLP-1 stimulates insulin release, inhibits glucagon release, and slows gastric emptying . In the presence of plasma dpp-iv, the active form of glp-1 is rapidly inactivated due to the cleavage of a dipeptide from the n-terminus . Thus, the inhibition of DPP-IV by N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide extends the half-life of endogenously secreted GLP-1 .
Result of Action
The molecular and cellular effects of N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide’s action primarily involve the enhancement of insulin secretion and improvement of glucose tolerance . By inhibiting DPP-IV, the compound extends the half-life of GLP-1, leading to increased insulin secretion . This results in improved glucose homeostasis, which is beneficial for patients with type-II diabetes .
properties
IUPAC Name |
N-[1-(2-chloroacetyl)pyrrolidin-3-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O2/c1-6(12)10-7-2-3-11(5-7)8(13)4-9/h7H,2-5H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIKZYXUXLMZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(C1)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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